molecular formula C16H18N4O4 B7775044 ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B7775044
M. Wt: 330.34 g/mol
InChI Key: VEWYEXMJTSUDFR-UHFFFAOYSA-N
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Description

ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(3-hydroxy-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with 3-hydroxy-4-methoxybenzaldehyde and 5-methyl-1,2,4-triazole under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or isopropanol at elevated temperatures (around 60-80°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of ultrasonic activation and microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential neuroprotective and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α. The molecular targets include ATF4 and NF-kB proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 7-(3-HYDROXY-4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern on the triazolopyrimidine ring, which imparts distinct pharmacological properties. Its combination of hydroxyl and methoxy groups on the phenyl ring enhances its neuroprotective and anti-inflammatory activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 7-(3-hydroxy-4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-4-24-15(22)13-9(2)19-16-17-8-18-20(16)14(13)10-5-6-12(23-3)11(21)7-10/h5-8,14,21H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWYEXMJTSUDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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